

The Indispensable Role of FAU Protein in Ribosome Assembly: A Comparative Guide

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For researchers, scientists, and drug development professionals, understanding the intricate process of ribosome assembly is paramount. This guide provides a comprehensive comparison of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) protein, also known as ribosomal protein S30 (eS30), with other key ribosomal proteins involved in the biogenesis of functional ribosomes. We delve into the experimental data validating its crucial role and provide detailed methodologies for the key experiments cited.

The **FAU protein** is a fundamental component of the 40S ribosomal subunit, essential for protein synthesis. It is synthesized as a precursor fusion protein, FUBI-eS30, where a ubiquitin-like protein (FUBI) is attached to the N-terminus of the mature eS30 protein. The timely and precise removal of this FUBI moiety is a critical checkpoint in the maturation of the 40S ribosomal subunit.

FAU's Central Role in 40S Subunit Maturation

The journey of FAU from a fusion protein to a functional component of the ribosome is a tightly regulated process. The deubiquitinase USP36 is responsible for cleaving FUBI from eS30, a necessary step for the final maturation of pre-40S ribosomal particles.^{[1][2][3][4][5]} Failure to remove the FUBI portion leads to significant defects in ribosome biogenesis, specifically impairing the late cytoplasmic steps of 40S maturation. This includes the incorrect processing of the 18S ribosomal RNA (rRNA) and the failure to recycle late-acting ribosome biogenesis factors.^{[3][5]}

Expression of non-cleavable FUBI-eS30 mutants results in the accumulation of immature 40S subunits that are unable to participate in translation.[2][3] This highlights the essential nature of the FUBI cleavage for the production of translationally competent ribosomes.

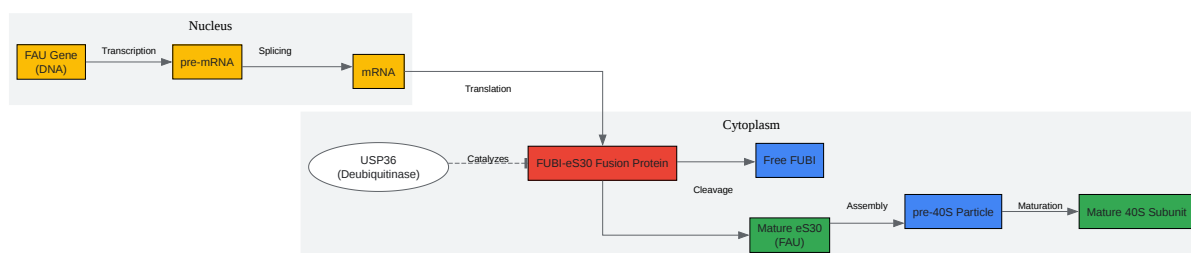
A Comparative Look: FAU vs. Other Ubiquitin-Fused Ribosomal Proteins

While the fusion of a ubiquitin-like protein to a ribosomal protein is a key feature of FAU, it is not a unique phenomenon. In humans, ribosomal proteins eS31 (RPS27A) and eL40 (RPL40) are also synthesized as fusion proteins with ubiquitin.[6][7] This shared characteristic suggests a conserved mechanism for regulating the incorporation of these specific proteins into their respective ribosomal subunits. However, their specific roles and the consequences of their dysregulation differ, providing valuable points of comparison.

Feature	FAU (eS30)	eS31 (RPS27A)	eL40 (RPL40)
Fusion Partner	Ubiquitin-like protein (FUBI)[3][5][6]	Ubiquitin[6][7]	Ubiquitin[6][7]
Ribosomal Subunit	40S (Small Subunit)[8]	40S (Small Subunit)[8]	60S (Large Subunit) [9]
Cleaving Enzyme	USP36[1][2][3][4][5]	Not definitively identified in all contexts, but deubiquitinating enzymes are involved.	Deubiquitinating enzymes.
Role in Biogenesis	Essential for late cytoplasmic maturation of the 40S subunit and 18S rRNA processing.[3][5]	Component of the SSU processome, involved in the early stages of small subunit biogenesis.[8]	Required for 60S ribosomal subunit biogenesis and its export from the nucleus to the cytoplasm.
Effect of Impaired Cleavage/Depletion	Accumulation of non-functional pre-40S particles, impaired 18S-E pre-rRNA processing.[5][10]	Impairs 40S ribosome biogenesis, leading to an altered 80S:40S ratio and can induce a p53 response in some cell types.[7][9]	Leads to a moderate reduction in free 60S subunits, accumulation of half-mers in polysome profiles, and hinders the nucleo-cytoplasmic export of pre-60S particles.

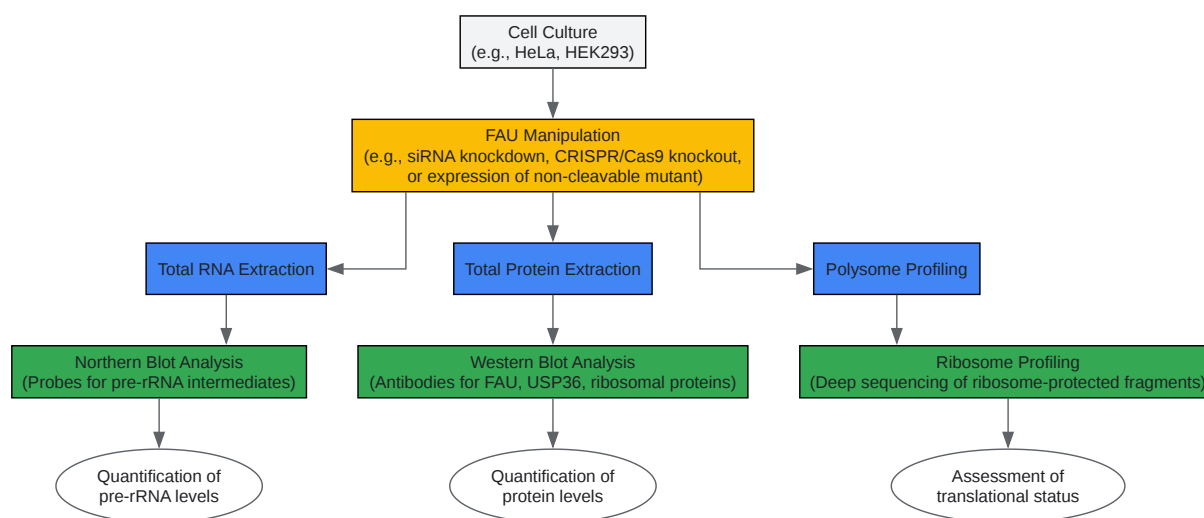
Visualizing the Pathway and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the FAU processing pathway and a typical experimental workflow for its validation.



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FAU Protein Processing and Incorporation into the 40S Subunit.



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Experimental Workflow for Validating FAU's Role.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, we provide detailed methodologies for key experiments.

Northern Blot Analysis for pre-rRNA Processing

This protocol is essential for visualizing and quantifying the accumulation of pre-rRNA processing intermediates, a hallmark of defective ribosome biogenesis.

1. RNA Extraction:

- Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit.
- Quantify RNA concentration and assess its integrity using a spectrophotometer and agarose gel electrophoresis.

2. Gel Electrophoresis:

- Prepare a 1.2% agarose-formaldehyde denaturing gel.
- Denature 5-10 µg of total RNA per sample by heating at 65°C for 15 minutes in a formaldehyde-containing loading buffer.
- Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the gel length.

3. RNA Transfer:

- Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight via capillary transfer using 10x SSC buffer.
- UV-crosslink the RNA to the membrane.

4. Hybridization:

- Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™) at 42°C for at least 30 minutes.
- Prepare a radiolabeled or digoxigenin (DIG)-labeled oligonucleotide probe specific to the internal transcribed spacer 1 (ITS1) region of the pre-rRNA to detect the 18S-E intermediate. A common probe sequence for human ITS1 is 5'-CCTCGCCCTCCGGGCTCCGTTAATGATC-3'.
- Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.

5. Washing and Detection:

- Wash the membrane with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specific probe binding.
- For radiolabeled probes, expose the membrane to a phosphor screen and visualize using a phosphorimager.
- For DIG-labeled probes, perform chemiluminescent detection according to the manufacturer's instructions.

6. Quantification:

- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of pre-rRNA intermediates to a loading control, such as 18S or 28S rRNA, or a housekeeping gene mRNA like GAPDH.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

1. Cell Lysis and Ribosome Footprinting:

- Treat cells with cycloheximide (100 µg/mL) for 1 minute to arrest translating ribosomes.
- Lyse cells in a polysome lysis buffer containing cycloheximide.
- Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
- Stop the digestion with a ribonuclease inhibitor.

2. Ribosome Isolation:

- Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed to separate monosomes from polysomes and other cellular components.
- Fractionate the gradient while monitoring absorbance at 254 nm to identify the monosome peak.

3. Footprint Extraction:

- Collect the monosome fraction and extract the ribosome-protected mRNA fragments (footprints) using a phenol-chloroform extraction or a suitable RNA purification kit.

4. Library Preparation for Deep Sequencing:

- Ligate a pre-adenylated linker to the 3' end of the footprints.
- Reverse transcribe the ligated footprints using a specific primer.
- Circularize the resulting cDNA.
- Perform PCR to amplify the library and add sequencing adapters.

5. Sequencing and Data Analysis:

- Sequence the library on a high-throughput sequencing platform.
- Align the sequencing reads to the reference genome or transcriptome.
- Analyze the distribution and density of ribosome footprints to determine translational efficiency and identify regions of translational regulation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

In Vitro Translation Assay

This assay allows for the functional assessment of reconstituted ribosomes.

1. Ribosome and Translation Factor Preparation:

- Purify ribosomes from control and experimental cells (e.g., FAU-depleted) through sucrose cushion centrifugation.
- Prepare a ribosome-free S100 fraction containing translation factors from a suitable source, such as rabbit reticulocyte lysate.[\[1\]](#)[\[18\]](#)

2. In Vitro Translation Reaction:

- Set up a reaction mixture containing the purified ribosomes, the S100 fraction, an energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase), amino acids (including a radiolabeled one like [35S]-methionine), and an in vitro transcribed reporter mRNA (e.g., luciferase).
- Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

3. Analysis of Translation Products:

- Stop the reaction and analyze the synthesized proteins by SDS-PAGE and autoradiography to visualize the radiolabeled products.
- Alternatively, if using a luciferase reporter, measure the luminescence to quantify protein synthesis activity.

4. Quantification:

- Quantify the amount of synthesized protein to compare the translational activity of ribosomes from different conditions.^{[1][2][6][19]}

Conclusion

The **FAU protein** plays a non-redundant and critical role in the final maturation stages of the 40S ribosomal subunit. Its unique synthesis as a fusion protein with the ubiquitin-like FUBI moiety, and the subsequent cleavage by USP36, serves as a crucial quality control step in ribosome biogenesis. Understanding the intricacies of FAU's function, and how it compares to other ribosomal proteins with similar fusion modifications, opens new avenues for investigating ribosomopathies and developing novel therapeutic strategies targeting protein synthesis in diseases like cancer. The experimental protocols provided herein offer a robust framework for researchers to further validate and explore the multifaceted role of FAU in the complex machinery of life.

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